molecular formula C6H3ClFN3 B13699165 6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine

6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13699165
M. Wt: 171.56 g/mol
InChI Key: JIGUQKCKAPCKIO-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole-pyridine core. The pyrazolo[3,4-b]pyridine scaffold is recognized for its planar and aromatic structure, which is critical for interactions with biological targets such as kinases, receptors, and enzymes . This compound is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazolo[3,4-b]pyridine derivatives, which exhibit diverse biological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial properties .

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

6-chloro-3-fluoro-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3ClFN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)

InChI Key

JIGUQKCKAPCKIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NNC(=C21)F)Cl

Origin of Product

United States

Preparation Methods

Reaction Outcomes and Optimization

Entry Oxammonium Hydrochloride (g) Molar Ratio (Catalyst:Raw Material) Reaction Time (h) Yield (%)
1 10 1:1 6 43
2 50 5:1 8 71
3 25 2.5:1 8 85
  • Increasing the catalyst amount improves the yield significantly, with the highest yield (85%) obtained at a 2.5:1 molar ratio of oxammonium hydrochloride to 2-chloro-3-pyridyl formaldehyde.
  • The reaction proceeds under mild conditions, is operationally simple, and yields a product with good purity without requiring extensive chromatographic purification.
  • This method is environmentally friendly and suitable for industrial scale-up due to its high yield and mild conditions.

Adaptation for this compound

While direct literature on the exact preparation of this compound is limited, the synthetic principles from closely related compounds apply:

  • The introduction of fluorine at position 3 typically involves starting from fluorinated pyridine derivatives such as 2-chloro-5-fluoronicotinic acid.
  • A multi-step approach includes reduction of the acid to hydroxymethyl derivative, oxidation to formyl derivative, and subsequent ring closure with hydrazine hydrate to form the pyrazolo ring.
  • Halogenation steps (chlorination and fluorination) are carefully controlled to achieve the desired substitution pattern.

Example from Related Fluorinated Pyrazolo[3,4-b]pyridine Synthesis

A four-step synthesis of 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine illustrates the complexity and safety considerations relevant to fluorinated derivatives:

Step Description Reagents/Conditions Notes
1 Reduction of 2-chloro-5-fluoronicotinic acid to 2-chloro-3-hydroxymethyl-5-fluoropyridine Sodium borohydride, N,N-carbonyldiimidazole, methanol Mild conditions, good yield
2 Oxidation to 2-chloro-3-formyl-5-fluoropyridine Sodium hypochlorite/potassium bromide/tetramethylpiperidine oxide Controlled oxidation
3 Ring closure with hydrazine hydrate Heating in solvent with base Forms pyrazolo ring
4 Iodination Mild iodination conditions Halogen introduction
  • This method avoids strong corrosive acids and hazardous diazonium salt reactions, improving safety and scalability.
  • Similar strategies can be adapted for fluorine and chlorine substitution at the 6 and 3 positions respectively.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 2-chloro-3-pyridyl formaldehyde, fluorinated pyridines
Solvent Dimethylformamide (DMF), dichloromethane (for extraction)
Catalyst Oxammonium hydrochloride (hydroxylamine hydrochloride)
Temperature 60°C
Reaction Time 6-8 hours
Yield Range 43% to 85% depending on catalyst amount
Purification Simple workup; minimal chromatography required
Safety and Environmental Mild conditions, avoids strong acids and hazardous reagents
Industrial Suitability High due to yield, mild conditions, and simple operation

Research Findings and Considerations

  • The ring-closure reaction is the critical step forming the fused pyrazolo[3,4-b]pyridine core.
  • Catalyst loading significantly affects yield, with an optimal molar ratio around 2.5:1 (catalyst:substrate).
  • The presence of halogen substituents (Cl, F) influences reactivity and must be introduced or preserved carefully during synthesis.
  • The methods reported avoid harsh reagents and conditions, supporting safer and more sustainable production.
  • Although specific synthesis of this compound is less documented, extrapolation from analogs provides a reliable synthetic framework.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 is highly susceptible to nucleophilic displacement due to its electron-withdrawing nature and steric accessibility. Key reactions include:

A. Amination
Reaction with amines under basic or catalytic conditions replaces the chlorine with amino groups. For example:

  • Piperidine derivatives: Substitution occurs at 60–110°C using triethylamine as a base, yielding >70% product .

  • Aryl amines: Buchwald–Hartwig coupling with palladium catalysts enables C–N bond formation at the C6 position .

B. Alkoxy/Hydroxy Substitution
Methanol or ethanol under reflux with K₂CO₃ replaces chlorine with methoxy/ethoxy groups. Yields range from 65% to 85% depending on reaction time .

Electrophilic Aromatic Substitution

The fluorine at position 3 directs electrophiles to specific positions on the pyridine ring:

A. Nitration
Nitration occurs at the C5 position of the pyridine ring under mixed acid (HNO₃/H₂SO₄) conditions, producing 5-nitro derivatives .

B. Halogenation
Bromine in acetic acid selectively substitutes the C7 position (pyrazole ring), forming 7-bromo-6-chloro-3-fluoro derivatives .

Ring Functionalization via Cyclocondensation

The compound participates in Gould–Jacobs reactions to form extended heterocycles:

A. Formation of Pyrazolo[3,4-b]pyridines
Reaction with diethyl 2-(ethoxymethylene)malonate under POCl₃ yields 4-chloro-substituted fused pyrimidines (85% yield) .

B. Triazole Fusion
Cyclization with hydrazine derivatives at 120°C produces triazolo-pyrazolo-pyridines, utilized in kinase inhibitor synthesis .

Cross-Coupling Reactions

A. Suzuki–Miyaura Coupling
The chlorine atom undergoes palladium-catalyzed coupling with aryl boronic acids at 80°C, forming biaryl derivatives (70–90% yield) .

B. Sonogashira Coupling
Reaction with terminal alkynes introduces alkyne groups at C6, enabling further functionalization .

Comparative Reactivity of Substituents

Position Substituent Reactivity Key Reactions
C6ClHigh (nucleophilic substitution)Amination, alkoxylation, coupling
C3FModerate (directs electrophiles)Nitration, bromination
C4/C7HLowElectrophilic substitution under harsh conditions

Reaction Optimization Data

Reaction Type Conditions Yield Reference
Chlorine aminationPiperidine, DMF, 60°C, 8h85%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, 80°C, 12h78%
NitrationHNO₃/H₂SO₄, 0°C, 2h62%
Gould–Jacobs cyclizationPOCl₃, 110°C, 6h88%

Stability and Side Reactions

  • Hydrolysis : The chlorine substituent hydrolyzes to hydroxyl under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions .

  • Oxidation : Atmospheric oxygen oxidizes dihydro intermediates to aromatic pyridines during cyclocondensation .

Scientific Research Applications

6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-b]pyridin-6-one Derivatives

Compounds with a pyrazolo[3,4-b]pyridin-6-one scaffold (e.g., derivatives S14a–g, S15a–x) lack MNK1/2 inhibitory activity despite having substituents equivalent to active analogs. This highlights the necessity of an intact aromatic pyridine ring rather than a carbonyl group at position 6 for kinase inhibition .

4,6-Diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine

This derivative demonstrates potent MNK1/2 inhibition due to its planar structure and aromatic substituents. The 3-amine group and phenyl rings at positions 4 and 6 enhance π-π stacking and hydrogen-bonding interactions, underscoring the importance of substituent positioning .

6-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

The pyrazolo[3,4-c]pyridine isomer (vs. 3,4-b) exhibits distinct physicochemical properties:

  • Molecular Weight : 205.18 g/mol
  • pKa : 11.40 (predicted)
  • Boiling Point : 258.5°C (predicted)
    The tetrahydro ring reduces planarity, likely diminishing kinase affinity compared to fully aromatic analogs.

Halogenation and Functional Group Variations

3-Boc-6-fluoro-1H-pyrazolo[3,4-b]pyridine

The tert-butoxycarbonyl (Boc) group at position 3 improves solubility and serves as a protective group in synthesis. However, the Boc group’s bulkiness may hinder target binding compared to smaller substituents like chlorine .

6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine
  • Molecular Formula : C₈H₈ClN₃O
4-(Aryl)amino-5-carboethoxy Derivatives

Compounds 7–13 (e.g., 4-(aryl)amino-5-carboethoxy-1,3-dimethyl derivatives) demonstrate how amino and ester groups at positions 4 and 5 influence NMR spectral profiles and intermolecular interactions, such as hydrogen bonding .

Catalytic Efficiency

Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalysts achieve higher yields (85–92%) in pyrazolo[3,4-b]pyridine synthesis compared to traditional catalysts (e.g., ZnCl₂: 65–70%) due to enhanced surface area and recyclability .

One-Pot Syntheses

A one-pot method using [bmim][BF₄] ionic liquid and FeCl₃·6H₂O enables efficient synthesis of 4-aryl-5-cyano-3-methyl derivatives (e.g., compound 4) at 80°C, achieving moderate to good yields (60–75%) .

Kinase Inhibition

  • MNK1/2 Inhibitors : Active analogs require an aromatic pyrazolo[3,4-b]pyridine core; carbonyl or saturated rings abolish activity .
  • p38 Kinase Inhibitors : Derivatives with chloro and aryl groups (e.g., 5-(4-chlorophenyl)-1-methyl-3-phenyl) show anti-inflammatory effects via p38 inhibition .

Antimicrobial and Anti-Proliferative Effects

Pyrazolo[3,4-b]pyridines with electron-withdrawing groups (e.g., chloro, fluoro) exhibit enhanced antimicrobial activity against Gram-positive bacteria and fungi .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Substituents
6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine C₆H₃ClFN₃ 171.56 ~3.5 (Cl), ~8.5 (F) Cl (C6), F (C3)
6-Methyl-3-(trifluoromethyl)-... [3,4-c]pyridine C₈H₁₀F₃N₃ 205.18 11.40 CF₃ (C3), CH₃ (C6)
3-Boc-6-fluoro-1H-pyrazolo[3,4-b]pyridine C₁₁H₁₃FN₂O₂ 236.23 N/A Boc (C3), F (C6)

Biological Activity

6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

This compound features a fused pyrazole and pyridine ring system characterized by the presence of chlorine and fluorine substituents. The molecular formula is C6H4ClFN3C_6H_4ClFN_3 with a molecular weight of approximately 171.56 g/mol. The compound's planar structure facilitates significant interactions with biological targets, enhancing its potential as a therapeutic agent.

The primary mechanism of action for this compound involves its ability to inhibit TRK activity. TRKs play crucial roles in cellular processes such as proliferation, differentiation, and survival. By binding to the active sites of these kinases, the compound prevents their phosphorylation, thereby disrupting downstream signaling pathways associated with cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The compound's ability to induce apoptosis in these cells makes it a candidate for further development in oncology .

Table 1: Summary of Anticancer Activities

Cancer TypeCell LineActivity Observed
Lung CancerA549Inhibition of cell proliferation
Colorectal CancerHCT116Induction of apoptosis
Breast CancerMDA-MB-231Significant reduction in viability

Other Biological Activities

In addition to its anticancer effects, this compound has been studied for its potential anti-inflammatory and antibacterial properties. Its structural similarities to other pyrazole derivatives known for these activities suggest that it may also exhibit similar effects in these areas .

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrazolo[3,4-b]pyridines:

  • Study on TRK Inhibition : A study demonstrated that this compound effectively inhibits TRK activity with an IC50 value indicating potent inhibition compared to other known inhibitors.
  • Antiproliferative Effects : In vivo studies showed that this compound significantly reduced tumor growth in mouse models bearing human cancer xenografts. The results indicated a promising therapeutic index for further clinical development .
  • Molecular Modeling Studies : Molecular docking simulations have provided insights into the binding affinities and orientations of this compound within TRK active sites, corroborating experimental findings regarding its inhibitory effects on kinase activity .

Q & A

Q. What are common synthetic routes for preparing 6-chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives?

Key methods include cyclocondensation of 5-aminopyrazoles with carbonyl-containing substrates. For example, Jachak et al. reported a one-pot reaction using 5-amino-3-aryl-1H-pyrazoles, benzoylacetonitriles, and pyrazole-4-carboxaldehydes catalyzed by ammonium acetate or triethylamine . Alternatively, intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine can undergo nucleophilic substitution with amines to introduce substituents .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation relies on 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign proton/carbon environments, particularly resolving regioisomers via HMBC cross-peaks . Single-crystal X-ray crystallography definitively resolves molecular geometry, as shown in studies analyzing peri-interactions between substituents and the core heterocycle .

Q. What are the typical physical and chemical properties of these derivatives?

They exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to their aromatic core and halogen substituents. Stability studies indicate sensitivity to strong nucleophiles at elevated temperatures, requiring inert atmospheres. The electron-withdrawing Cl and F groups enhance electrophilicity at specific positions, facilitating functionalization .

Advanced Research Questions

Q. How are enantioselective syntheses of pyrazolo[3,4-b]pyridine derivatives achieved?

Asymmetric Friedel-Crafts alkylation/cyclization using chiral Rh(III) catalysts enables enantioselective synthesis. For instance, reactions between 5-aminopyrazoles and α,β-unsaturated 2-acyl imidazoles yield derivatives with 85–99% enantiomeric excess (ee) . Catalyst selection and reaction optimization (e.g., temperature, solvent) are critical for chirality induction.

Q. What methodologies establish structure-activity relationships (SAR) for kinase inhibitors based on this scaffold?

SAR involves systematic substituent variation, enzymatic assays, and computational modeling. In FGFR kinase inhibitor studies, substitutions at C3 and C6 were correlated with potency via molecular docking simulations, identifying hydrophobic interactions and hydrogen bonding as key . QSAR models incorporating log P and steric parameters (e.g., Sterimol L/B2) refine activity predictions .

Q. How are green chemistry principles applied to synthesize these derivatives?

Meglumine-catalyzed one-pot multicomponent reactions use water as a solvent, achieving high atom economy and reduced waste. Optimized conditions (10 mol% catalyst, 60–80°C) yield 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives .

Q. What computational tools predict biological activity for these compounds?

Semiempirical methods (AM1) and DFT calculate electronic properties and optimize geometries for docking studies. In antileishmanial research, low-energy conformers were superimposed onto reference drugs (e.g., amodiaquine) to identify pharmacophoric overlaps . Molecular dynamics simulations assess ligand-target stability in kinase inhibition .

Q. How do electron-withdrawing groups (Cl, F) influence reactivity?

These groups deactivate the aromatic system, directing electrophilic attacks to less substituted positions. The 6-Cl substituent acts as a leaving group for nucleophilic substitutions (e.g., with amines), while 3-F stabilizes adjacent electrophilic centers, enabling regiocontrolled derivatization .

Q. What protocols evaluate antibacterial activity for these derivatives?

Broth microdilution assays determine MICs against Gram-positive/negative strains. Compounds like 6a and 8a showed MICs of 2–32 µg/mL against Staphylococcus aureus and Escherichia coli. Fluorescence-based assays assess membrane disruption mechanisms, while physicochemical properties (log P, polar surface area) predict bioavailability .

Q. How are regioselective functionalization challenges addressed?

Directing groups (e.g., methylthio at C3) bias electrophilic substitution, while transition metal catalysts enable cross-coupling at specific positions. The 6-Cl group facilitates Suzuki-Miyaura couplings for aryl/heteroaryl introductions .

Key Methodological Insights

  • Synthetic Flexibility : Multiple pathways (cyclocondensation, nucleophilic substitution) allow diverse functionalization .
  • Structural Precision : Advanced NMR and X-ray techniques resolve regioisomerism and substituent effects .
  • Biological Targeting : Kinase inhibition and antibacterial activity are guided by SAR, QSAR, and docking studies .
  • Sustainability : Green chemistry approaches reduce environmental impact .

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